

An In-depth Technical Guide to the Physical and Chemical Properties of Chimaphilin

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Compound of Interest

Compound Name: *Chimaphilin*

Cat. No.: *B162187*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Chimaphilin**, alongside detailed experimental protocols for its analysis and elucidation of its biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

Chimaphilin, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a yellow, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of Chimaphilin

Property	Value	Reference
Appearance	Yellow needles	
Melting Point	113.5-114.5 °C	
Boiling Point	Data not available	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	

Table 2: Chemical and Spectroscopic Properties of Chimaphilin

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ O ₂	
Molecular Weight	186.21 g/mol	
UV max (in alcohol)	233, 256, 339 nm	
¹ H and ¹³ C NMR	Spectra have been used for structural confirmation.	
Mass Spectrometry	Electron Impact Mass Spectrometry (EIMS) shows a molecular weight of 186 g/mol .	

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of **Chimaphilin**, as well as protocols for its extraction and the investigation of its biological activities.

Determination of Melting Point

The melting point of **Chimaphilin** can be determined using a standard capillary melting point apparatus.

Protocol:

- A small amount of purified **Chimaphilin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
- For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
- The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

Spectroscopic Analysis

Protocol:

- A stock solution of **Chimaphilin** is prepared in a suitable solvent, such as ethanol or methanol.
- A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.
- The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank.
- The wavelengths of maximum absorbance (λ_{max}) are identified.

Protocol:

- Approximately 5-10 mg of purified **Chimaphilin** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

- The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **Chimaphilin**.

Protocol:

- A dilute solution of **Chimaphilin** is prepared in a volatile organic solvent.
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
- The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight.
- Fragmentation patterns can be analyzed in tandem MS (MS/MS) experiments to further elucidate the structure.

Extraction and Purification of Chimaphilin

Chimaphilin can be extracted from various species of Chimaphila and Pyrola.

Protocol:

- Dried and powdered plant material (e.g., leaves of *Chimaphila umbellata*) is subjected to solvent extraction, for instance with ethanol, using maceration or Soxhlet extraction.
- The crude extract is filtered and concentrated under reduced pressure.
- The concentrated extract is then subjected to bioassay-guided fractionation.
- This involves partitioning the extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).
- The fractions are tested for the desired biological activity (e.g., antifungal activity).
- The active fraction (typically the less polar fraction containing **Chimaphilin**) is further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

- The purity of the isolated **Chimaphilin** is assessed by thin-layer chromatography (TLC) and the spectroscopic methods described above.

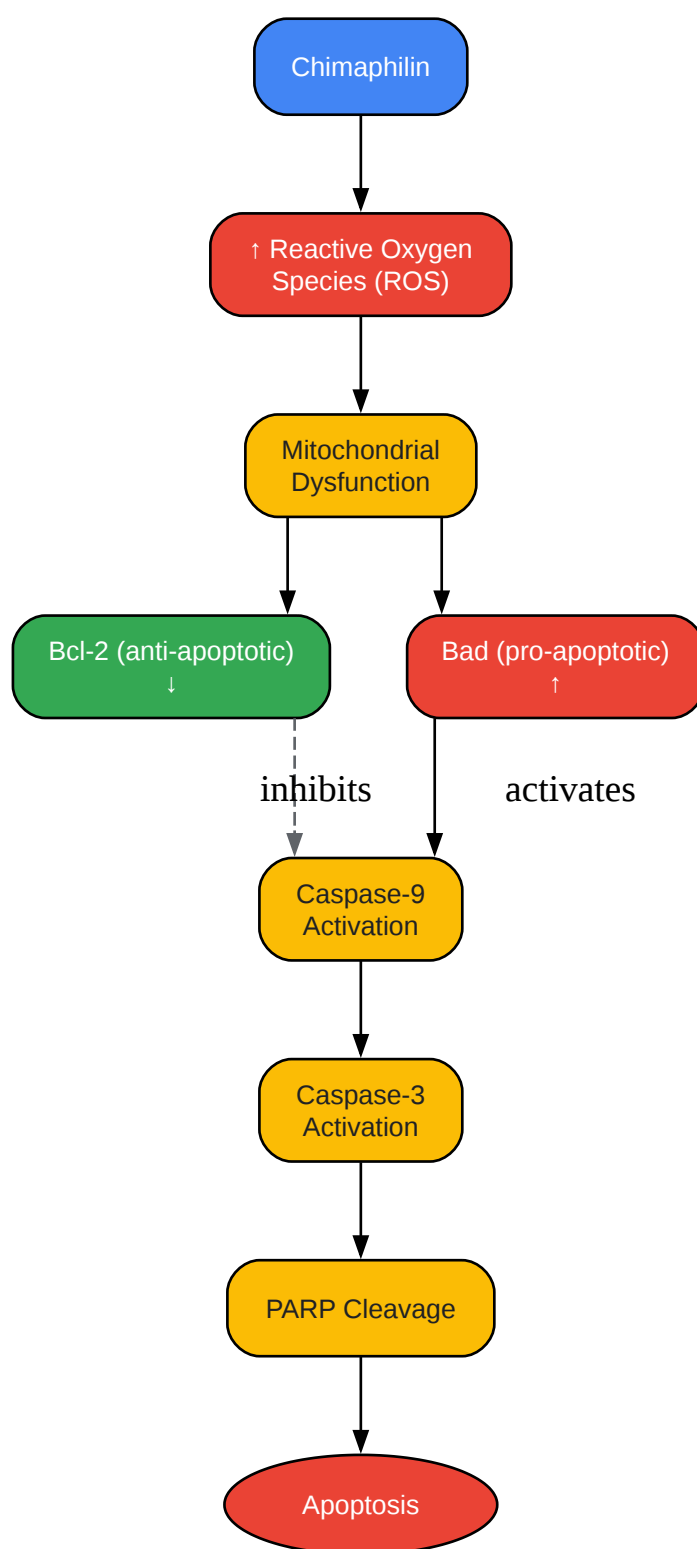
Biological Activities and Signaling Pathways

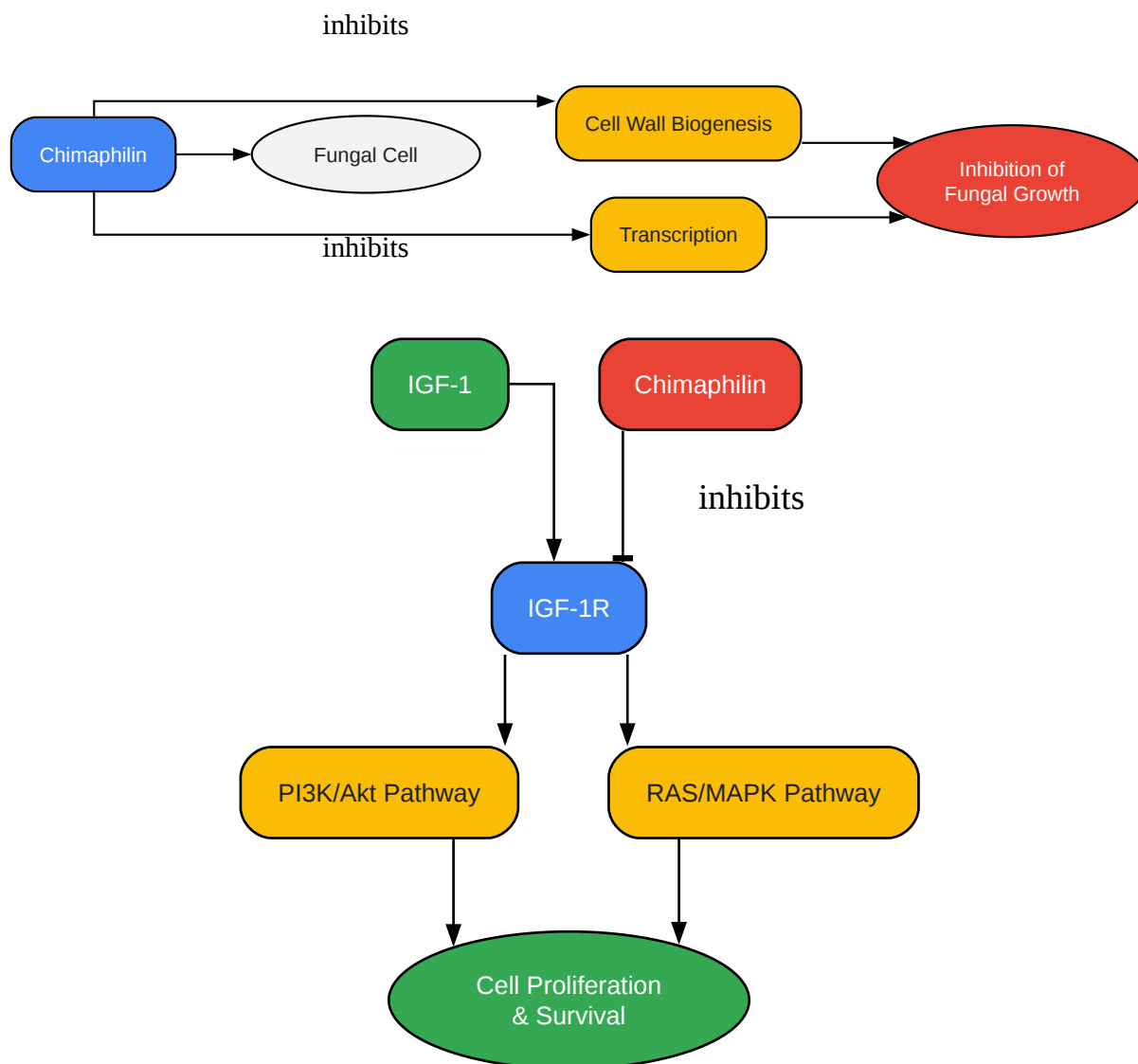
Anticancer Activity: Induction of Apoptosis

Chimaphilin has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a pathway mediated by reactive oxygen species (ROS) and involving the mitochondria.

Experimental Protocol to Assess Apoptosis:

- MCF-7 cells are cultured in a suitable medium and treated with varying concentrations of **Chimaphilin** for different time points.
- Cell viability is assessed using an MTT assay.
- Apoptosis is morphologically observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.
- The percentage of apoptotic cells is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
- The generation of intracellular ROS is measured using a fluorescent probe such as DCFH-DA.
- Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1 or Rhodamine 123.
- The expression levels of key apoptotic proteins (e.g., Bcl-2, Bad, cleaved caspase-9, cleaved caspase-3, and cleaved PARP) are determined by Western blotting.





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